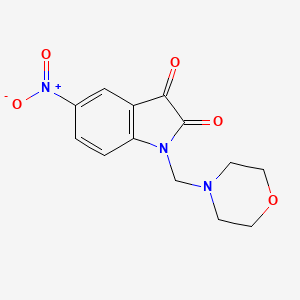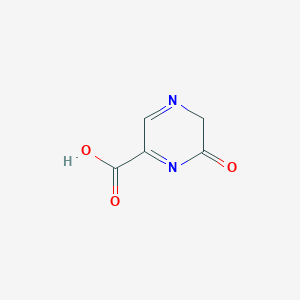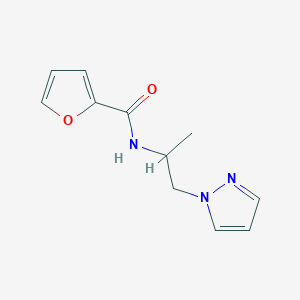
1-(morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
準備方法
The synthesis of 1-(morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with morpholine and nitro groups under specific conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used in the presence of methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative, which can then be further modified to introduce the morpholin-4-ylmethyl and nitro groups.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione can be compared with other indole derivatives and morpholine-containing compounds:
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds also contain a morpholine ring and exhibit similar biological activities.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
特性
分子式 |
C13H13N3O5 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
1-(morpholin-4-ylmethyl)-5-nitroindole-2,3-dione |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-7-9(16(19)20)1-2-11(10)15(13(12)18)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
InChIキー |
QLDDTGDDLGYCQR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)







![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)
